molecular formula C19H19N3O2S B7467800 2-(3-ethyl-4-oxoquinazolin-2-yl)sulfanyl-N-phenylpropanamide

2-(3-ethyl-4-oxoquinazolin-2-yl)sulfanyl-N-phenylpropanamide

Cat. No. B7467800
M. Wt: 353.4 g/mol
InChI Key: LYLRLMZJNLVDOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-ethyl-4-oxoquinazolin-2-yl)sulfanyl-N-phenylpropanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as ECO-PS and has been synthesized using various methods. The purpose of

Mechanism of Action

The mechanism of action of ECO-PS involves the inhibition of various signaling pathways that are essential for cancer cell survival and proliferation. ECO-PS has been found to inhibit the PI3K/AKT/mTOR pathway, which is frequently activated in cancer cells. Moreover, ECO-PS inhibits the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects
ECO-PS has been found to have various biochemical and physiological effects. Studies have shown that ECO-PS induces apoptosis and cell cycle arrest in cancer cells. Moreover, ECO-PS has been found to inhibit angiogenesis, which is essential for tumor growth and metastasis. Additionally, ECO-PS has been found to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

ECO-PS has several advantages for lab experiments, including its high yield synthesis method, low toxicity, and potential anticancer properties. However, ECO-PS has some limitations, including its limited solubility in water, which makes it challenging to administer in vivo.

Future Directions

There are several future directions for the research on ECO-PS. One of the significant areas of research is to investigate the potential of ECO-PS as a drug delivery system. Moreover, further studies are required to determine the optimal dosage and administration route of ECO-PS. Additionally, the potential of ECO-PS as a therapeutic agent for other diseases, such as Alzheimer's and Parkinson's, should be explored.
Conclusion
In conclusion, ECO-PS is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This paper has highlighted the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of ECO-PS. The research on ECO-PS has shown promising results, making it a potential candidate for cancer therapy and other diseases.

Synthesis Methods

ECO-PS can be synthesized using various methods, including the reaction of 2-aminobenzamide with ethyl acetoacetate and thiourea. The reaction mixture is refluxed in ethanol to obtain ECO-PS in high yield. Another method involves the reaction of 2-aminobenzamide with ethyl acetoacetate and carbon disulfide in the presence of potassium hydroxide. The reaction mixture is refluxed in ethanol to obtain ECO-PS in high yield.

Scientific Research Applications

ECO-PS has been extensively studied for its potential applications in various fields. One of the significant areas of research is its use as an anticancer agent. Studies have shown that ECO-PS inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, ECO-PS has been found to be effective against multidrug-resistant cancer cells, making it a promising candidate for cancer therapy.

properties

IUPAC Name

2-(3-ethyl-4-oxoquinazolin-2-yl)sulfanyl-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-3-22-18(24)15-11-7-8-12-16(15)21-19(22)25-13(2)17(23)20-14-9-5-4-6-10-14/h4-13H,3H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYLRLMZJNLVDOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2N=C1SC(C)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-ethyl-4-oxoquinazolin-2-yl)sulfanyl-N-phenylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.